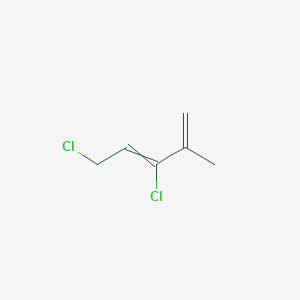

3,5-Dichloro-2-methylpenta-1,3-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-2-methylpenta-1,3-diene is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. This can be achieved through the reaction of 2-methylpenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-methylpenta-1,3-diene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), under mild conditions.

Oxidation: Peracids or ozone in organic solvents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Major Products

Substitution: Formation of hydroxyl, amino, or thiol derivatives.

Addition: Formation of dihalides or halohydrins.

Oxidation: Formation of epoxides or diols.

Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

Agricultural Applications

Pesticides and Herbicides

Due to its biological activity, 3,5-dichloro-2-methylpenta-1,3-diene has been explored as a candidate for developing new pesticides and herbicides. Its reactivity allows for the design of compounds that can effectively target specific pests while minimizing harm to beneficial organisms. Research indicates that derivatives of this compound may exhibit potent herbicidal activity against various weed species.

Medicinal Chemistry

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules. For instance, it can undergo reactions with nitrilimines to form pyrazolines or pyrazoles through 1,3-dipolar cycloaddition processes. These pyrazole derivatives have been evaluated for their therapeutic potential, including anti-tubercular and antimicrobial activities .

Case Study: Antitubercular Activity

A study demonstrated that derivatives synthesized from this compound exhibited varying degrees of inhibition against Mycobacterium tuberculosis. For example, certain synthesized compounds showed inhibition percentages significantly higher than standard drugs like rifampicin .

Material Science

Reactive Intermediates

In material science, this compound can be utilized as a reactive intermediate in the synthesis of polymers and other materials. Its ability to participate in Diels-Alder reactions with other unsaturated compounds allows for the creation of complex structures that can be tailored for specific applications .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-methylpenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichloro-1,3-butadiene

- 3,5-Dichloro-2-methyl-1,4-pentadiene

- 2,3-Dichloro-1,3-butadiene

Uniqueness

3,5-Dichloro-2-methylpenta-1,3-diene is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No. |

61170-14-7 |

|---|---|

Molecular Formula |

C6H8Cl2 |

Molecular Weight |

151.03 g/mol |

IUPAC Name |

3,5-dichloro-2-methylpenta-1,3-diene |

InChI |

InChI=1S/C6H8Cl2/c1-5(2)6(8)3-4-7/h3H,1,4H2,2H3 |

InChI Key |

SGQWYRHGEQUAKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=CCCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.